3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-3,3-dimethylbutylamine with thietane-1,1-dioxide under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide can be compared with other similar compounds such as:
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Thietane derivatives: These compounds share the thietane ring structure but differ in their substituents, resulting in diverse reactivity and applications.
The uniqueness of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H19NO3S |
---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
1-[(1,1-dioxothietan-3-yl)amino]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)8(11)4-10-7-5-14(12,13)6-7/h7-8,10-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
KDEVOSXBYZUGFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CNC1CS(=O)(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.